Dosulepin hydrochloride

Catalog No.
S621736
CAS No.
897-15-4
M.F
C19H22ClNS
M. Wt
331.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dosulepin hydrochloride

CAS Number

897-15-4

Product Name

Dosulepin hydrochloride

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H22ClNS

Molecular Weight

331.9 g/mol

InChI

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H

InChI Key

XUPZAARQDNSRJB-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Synonyms

Dosulepin, Dothiepin, Dothiepin Hydrochloride, Hydrochloride, Dothiepin, Prothiaden

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Mechanism of action:

Dosulepin, like other TCAs, acts primarily by inhibiting the reuptake of norepinephrine and serotonin in the brain. This increases the availability of these neurotransmitters at the synapse, which is thought to contribute to its antidepressant and anxiolytic effects.

Comparative studies:

Researchers have conducted studies comparing the efficacy of dosulepin with other antidepressants. For example, a naturalistic study in Denmark compared treatment outcomes for depressed inpatients before and after switching from dosulepin to venlafaxine as the first-line medication. While not statistically significant, the study showed a trend towards poorer outcomes with venlafaxine, suggesting potential advantages for dosulepin in specific patient populations.

Investigating new therapeutic applications:

Beyond its established use for depression and anxiety, researchers continue to explore the potential of dosulepin for other applications. For instance, research has been conducted on the effects of cis-dosulepin, a stereoisomer of dosulepin, in animal models of depression. This research suggests potential benefits for further investigation of the mechanisms underlying antidepressant action.

Analytical methods development:

Researchers have also developed and validated analytical methods for detecting and measuring dosulepin and its metabolites in biological samples. This allows for accurate assessment of drug concentrations in research studies investigating its pharmacokinetics and potential therapeutic applications.

Dosulepin hydrochloride, also known as dothiepin, is a tricyclic antidepressant primarily used for the treatment of depression and anxiety disorders. It is classified as a thioanalogue of amitriptyline and exhibits a unique dibenzothiepine structure, which differentiates it from other tricyclic antidepressants. Its chemical formula is C19H22ClNSC_{19}H_{22}ClNS with a molar mass of approximately 331.9 g/mol . Dosulepin functions by inhibiting the reuptake of biogenic amines, specifically serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft, which is crucial for mood regulation .

Dosulepin's antidepressant effect is attributed to its inhibition of serotonin and norepinephrine reuptake. By blocking the reuptake transporters for these neurotransmitters, dosulepin increases their concentration in the synaptic cleft between neurons. This enhanced neurotransmission is thought to improve mood and alleviate symptoms of depression [].

Dosulepin can cause a range of side effects, including drowsiness, dry mouth, constipation, dizziness, and blurred vision []. In high doses, it can be toxic and lead to seizures, coma, and even death []. Due to its potential for overdose and the availability of safer alternatives, dosulepin is not a first-line treatment for depression [].

Safety information:

  • Toxicity: High, overdose can be fatal [].
  • Contraindications: Not recommended for pregnant or breastfeeding women, individuals with certain heart conditions, or those taking other medications that interact with dosulepin [].

Data:

  • A study reported that 1.4% of TCA-related deaths involved dosulepin overdose, highlighting its higher toxicity compared to other TCAs [].

Dosulepin undergoes several metabolic transformations in the body, primarily through hepatic metabolism. The main metabolic pathways include:

  • N-demethylation: This process leads to the formation of northiaden (desmethyldosulepin), which is a more potent norepinephrine reuptake inhibitor than dosulepin itself.
  • S-oxidation: This reaction produces dosulepin sulfoxide and northiaden sulfoxide, which have significantly reduced pharmacological activity compared to dosulepin .
  • Glucuronic acid conjugation: This pathway contributes to the elimination of dosulepin and its metabolites from the body.

The elimination half-life of dosulepin is approximately 51 hours, allowing for sustained therapeutic effects .

Dosulepin exhibits a range of biological activities due to its interaction with various neurotransmitter systems. Its primary mechanism involves:

  • Serotonin and Norepinephrine Reuptake Inhibition: By blocking the serotonin transporter and norepinephrine transporter, dosulepin increases the levels of these neurotransmitters in the brain, contributing to its antidepressant effects .
  • Antihistaminic Effects: Dosulepin acts as an antagonist at histamine H1 receptors, which can lead to sedative effects beneficial for patients with insomnia associated with depression .
  • Anticholinergic Properties: It exhibits anticholinergic activity that can lead to side effects such as dry mouth and blurred vision, but may also contribute to its therapeutic effects in certain patients .

The synthesis of dosulepin generally involves multi-step organic reactions. A typical synthetic route includes:

  • Formation of the Dibenzothiepine Core: The dibenzothiepine structure is synthesized through cyclization reactions involving thioether precursors.
  • Alkylation: The introduction of the dimethylaminopropyl side chain occurs through alkylation reactions.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for improved solubility and stability .

Dosulepin is primarily indicated for:

  • Major Depressive Disorder: It is used in cases where patients are unresponsive or intolerant to other antidepressants.
  • Anxiety Disorders: Its anxiolytic properties make it suitable for treating anxiety-related symptoms.
  • Chronic Pain Management: Some studies suggest its utility in managing chronic pain conditions due to its analgesic properties linked to neurotransmitter modulation .

Dosulepin has been studied for its interactions with various receptors and transporters:

  • Monoamine Transporters: It shows equipotent inhibition of serotonin and norepinephrine transporters, enhancing neurotransmitter levels at synapses .
  • Receptor Interactions: Dosulepin interacts with alpha-adrenergic receptors, histamine receptors, and muscarinic acetylcholine receptors, influencing both therapeutic effects and side effects .
  • Drug Interactions: Caution is advised when co-administering dosulepin with other central nervous system depressants or medications that affect serotonin levels due to the risk of serotonin syndrome or enhanced sedation .

Similar Compounds

Dosulepin shares structural and functional similarities with several other tricyclic antidepressants. Here are some notable compounds:

Compound NameKey Features
AmitriptylineCommonly used TCA; similar mechanism but different side effect profile.
ImipramineAnother TCA; known for its strong anticholinergic effects.
ClomipramineExhibits potent serotonin reuptake inhibition; used for OCD.
DoxepinHas significant antihistaminic properties; used for insomnia.
TrimipramineLess sedating than other TCAs; unique pharmacokinetic profile.

Dosulepin's unique dibenzothiepine structure distinguishes it from these compounds, contributing to its specific pharmacological profile and side effect spectrum .

Purity

> 95%

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

331.1161486 g/mol

Monoisotopic Mass

331.1161486 g/mol

Heavy Atom Count

22

UNII

3H0042311V

Related CAS

113-53-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

25627-36-5
897-15-4

Wikipedia

Dothiepin hydrochloride

Dates

Modify: 2024-04-15

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